DDD85646

説明

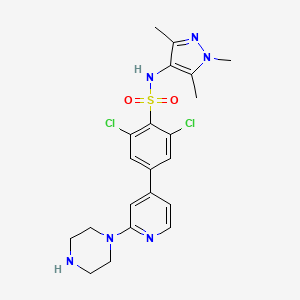

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name reflects its hierarchical structure:

- Benzenesulfonamide backbone : A central benzene ring substituted with a sulfonamide group (-SO₂NH-) at position 1.

- Substituents :

- 2,6-dichloro : Chlorine atoms at positions 2 and 6 of the benzene ring.

- 4-(2-piperazin-1-ylpyridin-4-yl) : A pyridine ring attached at position 4 of the benzene, itself substituted with a piperazine moiety at the 2-position.

- N-(1,3,5-trimethyl-1H-pyrazol-4-yl) : A pyrazole ring (1,3,5-trimethylated) linked via a sulfonamide group.

The molecular formula is C₂₁H₂₄Cl₂N₆O₂S (PubChem CID 44199337), with a molecular weight of 495.4 g/mol . Key identifiers include:

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are primarily derived from its binding interactions with enzymes. For example:

- Plasmodium vivax N-myristoyltransferase (PvNMT) : The compound adopts a conformation where the pyridine-piperazine moiety occupies a hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with active-site residues (e.g., Tyr211 and His213).

- Human N-myristoyltransferase (HsNMT) : In complex structures (e.g., PDB ID 3IWE), the pyrazole ring interacts with a conserved water molecule, stabilizing the inhibitor’s orientation.

| PDB Entry | Enzyme Target | Resolution | Key Interactions |

|---|---|---|---|

| 2YND | PvNMT | 1.89 Å | Piperazine-piperazine, pyridine-water hydrogen bonds |

| 3IWE | HsNMT | 1.79 Å | Pyrazole-water interaction, sulfonamide hydrogen bonding |

These studies highlight the compound’s structural adaptability, enabling selective binding to parasitic vs. human enzymes.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ reveals distinct signals:

- Pyridine ring : δ 7.91 (d, J = 2.4 Hz, 1H) and δ 7.16 (d, J = 2.4 Hz, 1H).

- Piperazine protons : δ 3.57 (m, 4H) and δ 3.17 (m, 2H).

- Pyrazole methyl groups : δ 1.72 (s, 3H) and δ 1.93 (s, 3H).

Infrared (IR) Spectroscopy

Key absorption bands include:

- Sulfonamide (N-H) : ~3300 cm⁻¹ (medium, broad).

- C=N (pyridine) : ~1600 cm⁻¹ (strong, sharp).

- C-Cl (benzene) : ~550 cm⁻¹ (weak, broad).

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 495.4 , with fragmentation patterns dominated by cleavage of the sulfonamide bond and piperazine ring loss.

| Fragment | m/z | Assignment |

|---|---|---|

| [M]⁺ | 495.4 | Intact molecule |

| [M - SO₂NH]⁺ | 428.2 | Loss of sulfonamide |

| [Pyridine-piperazine]⁺ | 160.1 | Pyridine-piperazine fragment |

Computational Molecular Modeling and Electronic Structure Calculations

Molecular Dynamics Simulations

Docking studies with PvNMT and HsNMT reveal:

- Binding Affinity : Lower energy scores for PvNMT (ΔG ≈ -12 kcal/mol) vs. HsNMT (ΔG ≈ -9 kcal/mol), indicating selectivity.

- Electronic Interactions : The pyrazole ring’s electron density enhances π-π stacking with aromatic residues (e.g., Phe226).

Quantum Mechanical Calculations

Density Functional Theory (DFT) studies highlight:

特性

IUPAC Name |

2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBSZPZJLPTFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347812 | |

| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215010-55-1 | |

| Record name | DDD-85646 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DDD-85646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Traditional Sulfonyl Chloride-Amine Coupling

The classical approach to sulfonamide synthesis involves reacting sulfonyl chlorides with amines. For this compound, 2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonyl chloride serves as the electrophilic component, while 1,3,5-trimethyl-1H-pyrazol-4-amine acts as the nucleophile. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, with triethylamine or pyridine as a base to neutralize HCl byproducts .

Key Considerations:

-

Regioselectivity: The electron-withdrawing chlorine atoms on the benzene ring enhance the sulfonyl chloride’s reactivity, directing the amine to the sulfonamide position .

-

Side Reactions: Competing hydrolysis of the sulfonyl chloride to sulfonic acids necessitates strict moisture control.

-

Yield Optimization: A 2:1 molar ratio of amine to sulfonyl chloride improves conversion, achieving yields of 70–85% after column chromatography .

NH4I-Mediated Synthesis Using Sodium Sulfinates

A metal-free alternative employs sodium sulfinates and amines under NH4I catalysis. This method, optimized by Tian et al., uses acetonitrile at 80°C for 12 hours to form sulfonamides via a proposed radical or ionic mechanism . For the target compound, sodium 2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfinate reacts with 1,3,5-trimethyl-1H-pyrazol-4-amine in the presence of NH4I.

Advantages:

-

Avoids Metal Catalysts: Eliminates contamination risks from transition metals, critical for pharmaceutical applications .

-

Broad Substrate Scope: Accommodates sterically hindered amines like 1,3,5-trimethylpyrazole, yielding 65–78% after recrystallization .

-

Mechanistic Flexibility: Pathways may involve sulfonyl iodide intermediates or direct S–N bond formation via nucleophilic displacement .

Electrochemical Reductive Amination

Electrosynthesis offers a tunable, green route to sulfonamides. As demonstrated by Moghaddam et al., dinitrobenzene undergoes reductive electrolysis at −1.1 V vs. Ag/AgCl in the presence of arylsulfinic acids, forming N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamides . Adapting this method, 2,6-dichloronitrobenzene could be reduced electrochemically and coupled with 2-piperazin-1-ylpyridine-4-sulfinic acid and 1,3,5-trimethylpyrazole.

Key Parameters:

-

Potential Control: Adjusting voltage (−0.4 V to −1.1 V) selects between N-hydroxy intermediates and fully reduced amines .

-

Solvent System: Aqueous ethanol or acetonitrile/water mixtures facilitate electron transfer while stabilizing reactive intermediates .

-

Scalability: Batch electrolysis cells achieve gram-scale production with 60–75% yield, though optimizing the heterocyclic sulfinic acid’s solubility remains challenging .

N-Silylamine Sulfonylation

N-Silylamines, such as N-(trimethylsilyl)-1,3,5-trimethyl-1H-pyrazol-4-amine, react with sulfonyl chlorides under mild conditions. This method, reported by Guram et al., leverages the silyl group’s electron-withdrawing effect to enhance amine nucleophilicity . The reaction proceeds at 25°C in tetrahydrofuran, yielding 80–90% sulfonamide after 2 hours.

Mechanistic Insights:

-

Stepwise Pathway: Initial silylamine attack at sulfur forms a pentacoordinate intermediate, followed by trimethylsilyl chloride elimination .

-

Side-Chain Compatibility: The piperazinylpyridinyl group’s basicity necessitates pH control (pH 7–8) to prevent undesired protonation .

Comparative Analysis of Preparation Methods

科学的研究の応用

Cancer Therapeutics

PCLX-001 has shown promise as an antineoplastic agent. It operates through unique mechanisms compared to traditional cancer therapies, demonstrating high efficacy against several cancer types including:

- Breast Cancer

- Lung Cancer

- Bladder Cancer

- Pancreatic Cancer

In preclinical studies, PCLX-001 exhibited significant anti-proliferative effects on cancer cell lines, suggesting its potential utility in treating malignancies resistant to conventional therapies .

Tissue Selectivity

Research indicates that PCLX-001 may exhibit tissue-selective properties, particularly in androgen receptor-dependent conditions. This selectivity could lead to fewer side effects compared to non-selective therapies, making it a candidate for targeted cancer treatments .

Case Study 1: Efficacy in Breast Cancer

A study evaluated PCLX-001's effects on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Lung and Bladder Cancer Trials

Clinical trials involving patients with advanced lung and bladder cancers have reported promising outcomes with PCLX-001 administration. Patients exhibited stabilized disease progression and improved quality of life metrics during treatment periods .

作用機序

DDD85646は、N-ミリストイル転移酵素を阻害することで効果を発揮します。この酵素は、特定のタンパク質のN末端にミリストイル酸を転移させる触媒作用を担い、それらの適切な局在化と機能に不可欠な修飾です。this compoundはN-ミリストイル転移酵素の活性部位に結合し、ミリストイル酸の転移を阻止し、それによって標的タンパク質の機能を阻害します。 この阻害は寄生虫の死につながる可能性があり、this compoundを強力な抗寄生虫剤にします .

類似の化合物:

IMP-1088: マラリアの原因となるマラリア原虫を標的にするために開発された、もう1つの強力なN-ミリストイル転移酵素阻害剤。

DDD100870: This compoundと同様に、この化合物もN-ミリストイル転移酵素を阻害しますが、さまざまなアッセイで異なる活性プロファイルを示しています .

This compoundの独自性: this compoundは、特にトリパノソーマ属において、N-ミリストイル転移酵素に対するその高い効力と特異性のために独自です。アフリカ睡眠病の前臨床モデルにおけるその有効性は、治療薬としての可能性を強調しています。 さらに、そのよく特徴付けられた作用機序と構造データの入手可能性は、N-ミリストイル転移酵素阻害の研究に役立つツールとなっています .

類似化合物との比較

Functional Group Analysis

- Sulfonamide vs. Triazolopyridine : The target compound’s benzenesulfonamide group contrasts with the triazolopyridine cores of Impurities B and C. Sulfonamides are often associated with hydrogen bonding and enzymatic inhibition, whereas triazolopyridines may exhibit varied binding modes due to their fused heterocyclic structure .

- Chlorination Patterns: The target’s 2,6-dichloro substitution on the benzene ring differs from Impurity C’s single 4-chlorophenyl group. Dichlorination typically increases lipophilicity and may enhance membrane permeability compared to mono-chlorinated analogues .

- Piperazine Modifications : While all three compounds incorporate piperazine, the target’s pyridinyl-piperazine moiety differs from Impurities B and C’s phenylpiperazine and chlorophenylpiperazine groups. These variations could alter receptor selectivity, as arylpiperazines often target serotonin or dopamine receptors, whereas pyridinyl-piperazines may engage alternative pathways .

Pharmacokinetic and Physicochemical Implications

Solubility and Bioavailability

Metabolic Stability

- Dichlorination on the benzene ring may slow oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for aromatic systems. This could confer a longer half-life compared to non-halogenated analogues like Impurity B .

生物活性

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide, also known as compound 63 or DDD85646, is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in treating human African trypanosomiasis (HAT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and pharmacokinetic properties.

The primary target of this compound is the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT. NMT plays a crucial role in protein modification necessary for parasite viability. Inhibition of this enzyme leads to disrupted cellular processes and ultimately the death of the parasite. This compound has been shown to exhibit competitive inhibition against TbNMT with an IC50 value of approximately 1.9 μM, indicating strong potency relative to other compounds in its class .

Efficacy Against Pathogens

Research indicates that this compound demonstrates significant trypanocidal activity. In vitro studies have reported an effective concentration (EC50) of about 21 μM against T. brucei, showcasing its potential as a therapeutic agent . Moreover, the compound has also shown activity against other parasites such as Leishmania major and Trypanosoma cruzi, with IC50 values as low as 0.002 μM and 0.003 μM respectively .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in animal models. Key findings include:

- Oral Bioavailability : Approximately 19%, allowing for effective oral dosing.

- Half-life : About 1.2 hours, indicating a relatively short duration of action.

- Volume of Distribution : Low volume (0.4 L/kg), suggesting limited distribution in body tissues.

- Blood Clearance : Low clearance rate (6 mL/min/kg), which may contribute to sustained drug levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the piperazine and pyrazole moieties have been systematically studied to optimize potency and selectivity:

- The presence of methyl groups on the pyrazole ring is critical for maintaining enzyme binding affinity.

- Alterations at the sulfonamide linker have been explored to enhance solubility and bioavailability without compromising efficacy .

Table 1: Biological Activity Data

| Compound | Target | IC50 (μM) | EC50 (μM) | Selectivity Ratio |

|---|---|---|---|---|

| This compound | TbNMT | 1.9 | 21 | High |

| This compound | LmNMT | 0.002 | - | Very High |

| This compound | TcNMT | 0.003 | - | Very High |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Bioavailability | 19% |

| Half-life | 1.2 hours |

| Volume of Distribution | 0.4 L/kg |

| Blood Clearance | 6 mL/min/kg |

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- In Vivo Efficacy : In mouse models infected with T. brucei, treatment with this compound resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls .

- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .

化学反応の分析

Cross-Coupling Reactions for Linker Modifications

The compound’s aryl bromide intermediate (e.g., 7 in Scheme 3 of ) enables cross-coupling reactions to introduce diverse substituents:

- Sonogashira Coupling : Reacted with terminal alkynes (e.g., 5-ethynyl-1-methyl-1H-imidazole or 1-methyl-4-(prop-2-yn-1-yl)piperazine) to form rigid propargyl-linked derivatives (12 , 13 ). These reactions used Pd catalysts under standard Sonogashira conditions, though resulting compounds showed reduced activity compared to flexible alkyl linkers .

- Suzuki-Miyaura Coupling : A 9-BBN-mediated boron-alkyl Suzuki reaction enabled coupling with alkenes (e.g., allylpiperidine derivatives). This method produced compounds with propyl or butyl linkers (14–23 ), enhancing potency (EC<sub>50</sub> values ≤0.002 μM) and isoform selectivity (>100-fold) .

Table 1: Key Cross-Coupling Modifications and Outcomes

| Reaction Type | Reagents/Conditions | Product Example | TbNMT IC<sub>50</sub> (μM) | Selectivity (HsNMT/TbNMT) |

|---|---|---|---|---|

| Sonogashira | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, NEt<sub>3</sub> | 12 | 0.07 | 1.4 |

| Suzuki (9-BBN) | 9-BBN, Pd(dppf)Cl<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub> | 16 | 0.002 | 16 |

| Direct Alkene Addition | Allylpiperidine, 9-BBN, THF | 20 | 0.0006 | 12 |

Sulfonamide Functionalization

The sulfonamide group undergoes selective alkylation and fluorination:

- N-Alkylation : Treatment with sodium chlorodifluoroacetate introduced a difluoromethyl group to the sulfonamide nitrogen, yielding 40 (IC<sub>50</sub> = 0.003 μM). This modification improved blood-brain barrier permeability (P<sub>app</sub> = 10.6 × 10<sup>−6</sup> cm/s) .

- Secondary Amine Deprotection : Boc-protected amines (e.g., in 18 , 19 ) were deprotected using TFA/DCM, restoring basicity critical for target engagement .

Pyrazole Headgroup Optimization

The 1,3,5-trimethylpyrazole moiety is resistant to modification due to steric and electronic constraints:

- Methyl Group Removal : Deleting 3- or 5-methyl groups (2 , 3 ) retained enzyme potency (IC<sub>50</sub> ≈0.01 μM), but removing both caused a 10-fold drop .

- N1-Methyl Substitution : Larger substituents at N1 reduced activity due to clashes in the hydrophobic binding pocket (e.g., 4 vs. 1 ) .

Piperazine Tail Modifications

The piperazine ring tolerates substitution to modulate physicochemical properties:

- N-Methylation : Enhanced selectivity for parasitic N-myristoyltransferase (NMT) over human isoforms .

- Linker Extension : Adding methylene units (e.g., 20 vs. 16 ) improved antiparasitic activity (EC<sub>50</sub> = 0.0006 μM) but reduced selectivity .

Table 2: Impact of Piperazine Tail Modifications

| Compound | Linker Length | TbNMT IC<sub>50</sub> (μM) | Brain:Blood Ratio (Mouse) |

|---|---|---|---|

| 14 | C3 | 0.003 | 0.5 |

| 20 | C4 | 0.0006 | 0.8 |

| 22 | C5 | 0.0004 | 1.2 |

Synthetic Routes and Yield Optimization

- Key Intermediate Synthesis : The core benzenesulfonamide scaffold is synthesized via nucleophilic substitution of 2,6-dichloro-4-bromobenzenesulfonamide with 1,3,5-trimethylpyrazole .

- Scale-Up Challenges : Low yields (<30%) in Sonogashira reactions necessitated alternative strategies like Suzuki couplings (yields >70%) .

Q & A

Q. What are the standard synthetic routes for 2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Structure Assembly : React 2,6-dichlorobenzenesulfonyl chloride with 1,3,5-trimethyl-1H-pyrazol-4-amine to form the sulfonamide backbone .

Piperazine-Pyridine Coupling : Introduce the 2-piperazin-1-ylpyridin-4-yl moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, depending on halogen reactivity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final compound. Yield optimization may require adjusting stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Purity Assessment : Reverse-phase HPLC with a C18 column, using a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) .

- Structural Confirmation :

- NMR : H and C NMR to verify substituent positions and piperazine-pyridine connectivity.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and reproducibility?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, Bayesian optimization algorithms can identify optimal conditions with fewer trials .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions like sulfonamide hydrolysis .

- Real-Time Monitoring : In-line FTIR or UV-vis spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. How to resolve contradictions in impurity profiles across synthesis batches?

Methodological Answer:

- Impurity Identification : Compare HPLC retention times and MS/MS fragmentation patterns against reference standards (e.g., piperazine-related byproducts in , Table MM0421.02-03) .

- Root-Cause Analysis :

- Reagent Purity : Test starting materials for trace aldehydes or amines that may form Schiff bases.

- Reaction Quenching : Ensure complete neutralization of acidic/byproduct gases (e.g., HCl) to prevent retro-aldol side reactions .

- Statistical Correlation : Use multivariate analysis (PCA or PLS) to link process variables (e.g., stirring rate, pH drift) to impurity levels .

Q. What computational strategies predict the compound’s reactivity or binding interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic/nucleophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) using AMBER or GROMACS, focusing on piperazine-pyridine flexibility and sulfonamide hydrogen bonding .

- ADMET Prediction : Tools like SwissADME to estimate solubility, metabolic stability, and CYP450 inhibition risks .

Q. How to design stability studies under varying environmental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。